molecular formula C8H11N3O B13607723 6-(Aminomethyl)-2-cyclopropylpyrimidin-4(3h)-one

6-(Aminomethyl)-2-cyclopropylpyrimidin-4(3h)-one

Cat. No.: B13607723
M. Wt: 165.19 g/mol
InChI Key: NYADEMPSBIUASI-UHFFFAOYSA-N
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Description

6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes an aminomethyl group attached to a cyclopropyl ring and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxo group.

    6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-5-one: Another isomer with the oxo group at a different position.

    6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-6-one: Similar compound with the oxo group at the 6-position.

Uniqueness

The uniqueness of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the aminomethyl group and the cyclopropyl ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclopropyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4,9H2,(H,10,11,12)

InChI Key

NYADEMPSBIUASI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CN

Origin of Product

United States

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